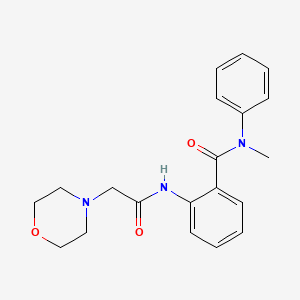
Pyridinium, 1-heptyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 1-heptyl-, chloride is a quaternary ammonium compound that belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within a pyridine ring, which is bonded to a heptyl group and a chloride ion. Pyridinium salts are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridinium, 1-heptyl-, chloride can be synthesized through the quaternization of pyridine with 1-heptyl chloride. The reaction typically involves the following steps:
Reactants: Pyridine and 1-heptyl chloride.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The mixture is refluxed for an extended period, usually around 40 hours.
Industrial Production Methods
In industrial settings, the production of pyridinium salts often involves similar quaternization reactions but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 1-heptyl-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions.
Acid-Base Reactions: As a pyridinium salt, it can participate in acid-base reactions, acting as a weak acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include silver nitrate (AgNO₃) for halide exchange.
Acid-Base Reactions: These reactions typically occur in aqueous solutions where the pyridinium ion can donate a proton to form pyridine and a hydronium ion.
Major Products
Substitution Reactions: The major products depend on the substituting anion.
Acid-Base Reactions: The major products are pyridine and hydronium ions.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 1-heptyl-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: Employed in gene delivery systems due to its ability to interact with biological membranes.
Medicine: Investigated for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and textile softeners.
Wirkmechanismus
The mechanism of action of pyridinium, 1-heptyl-, chloride involves its interaction with biological membranes and proteins. The positively charged pyridinium ion can disrupt membrane integrity, leading to antimicrobial effects. Additionally, it can interact with specific molecular targets, such as enzymes, to inhibit their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cetylpyridinium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
N-Methylpyridinium Chloride: A related compound used in organic synthesis.
Uniqueness
Pyridinium, 1-heptyl-, chloride is unique due to its specific heptyl group, which imparts distinct hydrophobic properties. This makes it particularly effective in applications requiring interaction with nonpolar environments, such as in surfactants and phase transfer catalysts .
Eigenschaften
CAS-Nummer |
52584-70-0 |
|---|---|
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
1-heptylpyridin-1-ium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;/h6,8-9,11-12H,2-5,7,10H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HNERUFRCYJJSNN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC[N+]1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



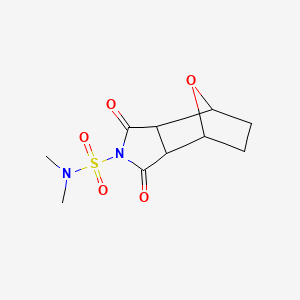
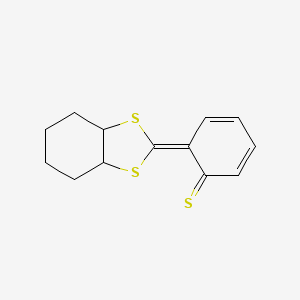
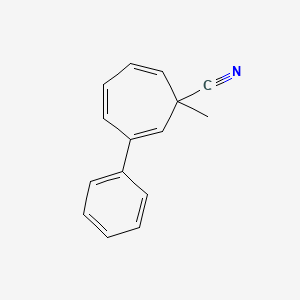
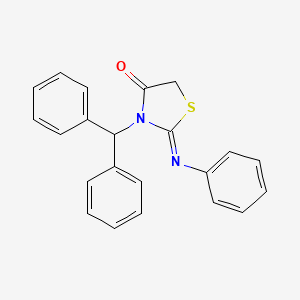

sulfanium bromide](/img/structure/B14632837.png)
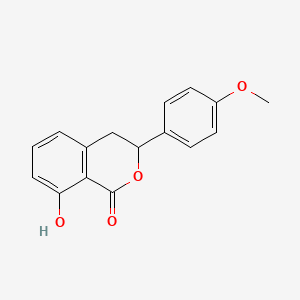
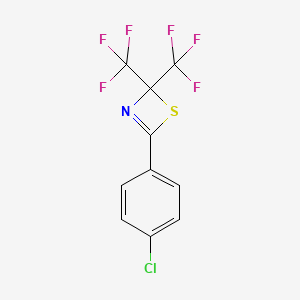

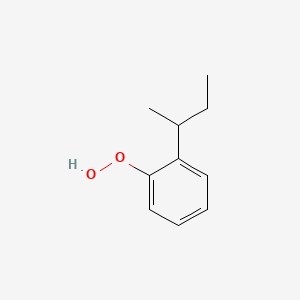
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)

